5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester
Description
5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester is a dimeric pyrrole derivative featuring two pyrrole rings linked by a methylene bridge. Each pyrrole ring is substituted with methyl groups at the 2- and 4-positions and an ethyl ester at the 3-carboxylic acid position. The compound’s ester groups enhance solubility in organic solvents, while the methyl substituents influence steric and electronic properties, affecting reactivity and intermolecular interactions .
Properties
CAS No. |
5442-92-2 |
|---|---|
Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-7-24-18(22)16-10(3)14(20-12(16)5)9-15-11(4)17(13(6)21-15)19(23)25-8-2/h20-21H,7-9H2,1-6H3 |
InChI Key |
IIRHOHAPKFCXFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)CC2=C(C(=C(N2)C)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Formation of the Methylene Bridge: A methylene bridge is introduced between two pyrrole rings using formaldehyde or a similar methylene donor under acidic conditions.
Esterification: The carboxylic acid groups are then esterified using ethanol and a strong acid catalyst like sulfuric acid to form the diethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Structural Analogues
Diethyl 5,5’-methylenebis(4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate) (Compound 1b)
- Substituents : Contains a 3-methoxy-3-oxopropyl group at the 4-position and a methyl group at the 3-position of the pyrrole ring.
- Applications : Used in fluorescent probes due to its extended conjugation from the methoxy-oxopropyl group, enabling enhanced photophysical properties.
- Synthesis : Prepared via multi-step reactions involving pyrrole intermediates and methoxy-functionalized aldehydes .
2,2'-Difuran-5,5'-dicarboxylic acid diethyl ester
- Core Structure : Features furan rings instead of pyrrole, linked by a methylene bridge.
- Advantages: Exhibits biodegradability and mild synthesis conditions compared to aromatic dicarboxylic acid derivatives. Used as a polymer monomer for eco-friendly materials.
Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) (CAS 6305-93-7)
- Substituents : Ethyl group at the 4-position and methyl at the 3-position of the pyrrole ring.
Anthracenyl-Linked Bis-Pyrrole Esters
- Structure : Incorporates an anthracene moiety via the methylene bridge, creating a larger conjugated system.
- Applications: Potential use in optoelectronics or sensors due to extended π-conjugation. However, the bulky anthracene group may reduce solubility .
Comparative Data Table
Functional and Reactivity Differences
- In contrast, furan-based analogues lack such strong electron withdrawal .
- Steric Hindrance : The 2,4-dimethyl substitution in the target compound creates steric hindrance, reducing nucleophilic attack rates compared to less substituted analogues like CAS 6305-93-7 .
Biological Activity
5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester, also known by its CAS number 5442-92-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.42 g/mol
- InChI Key : IIRHOHAPKFCXFM-UHFFFAOYSA-N
Synthesis
The synthesis of 5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester involves several key steps:
- Starting Materials : The process begins with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
- Formation of Methylene Bridge : A methylene bridge is created using formaldehyde under acidic conditions.
- Esterification : The carboxylic acid groups are esterified with ethanol and a strong acid catalyst like sulfuric acid.
Biological Activity Overview
Research indicates that pyrrole derivatives, including this compound, exhibit a range of biological activities:
Antioxidant Activity
Pyrrole derivatives are known for their antioxidant properties. The DPPH radical scavenging assay has been utilized to evaluate the antioxidant capacity of various compounds in this class. For instance:
- Compounds with similar structures have shown significant radical scavenging abilities, suggesting that 5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester could possess comparable activity .
Antimicrobial Properties
Studies have indicated that certain pyrrole derivatives exhibit antimicrobial activities against various pathogens. While specific data on 5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester is limited, its structural analogs have demonstrated effectiveness against bacteria and fungi.
Anticancer Potential
Research into the anticancer properties of pyrrole-based compounds has revealed that modifications to the pyrrole ring can enhance cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells . Although direct studies on this specific compound are sparse, its structural characteristics suggest potential for further investigation in cancer therapeutics.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of various pyrrole derivatives using the DPPH assay. Results indicated that compounds with more complex substituents showed enhanced scavenging abilities compared to simpler analogs. This suggests a possible avenue for exploring the antioxidant potential of 5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester in future research .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 88.6% |
| Compound B | 87.7% |
| 5,5'-Methylenebis(2,4-dimethyl...) | TBD (To Be Determined) |
Study 2: Antimicrobial Screening
In a screening study of pyrrole derivatives against common bacterial strains (e.g., E. coli, S. aureus), several compounds exhibited significant antimicrobial activity. While specific data for this compound was not reported, it highlights the potential for further exploration in this area.
The biological activity of 5,5'-Methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways.
- Receptor Binding : Potential binding to cellular receptors could modulate signaling pathways related to cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
